molecular formula C13H11BrN6OS B6010231 2-({[1-(4-bromophenyl)-1H-tetrazol-5-yl]methyl}sulfanyl)-6-methylpyrimidin-4-ol

2-({[1-(4-bromophenyl)-1H-tetrazol-5-yl]methyl}sulfanyl)-6-methylpyrimidin-4-ol

Cat. No.: B6010231
M. Wt: 379.24 g/mol
InChI Key: BXRJDDVYDSCCRL-UHFFFAOYSA-N
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Description

2-({[1-(4-bromophenyl)-1H-tetrazol-5-yl]methyl}sulfanyl)-6-methylpyrimidin-4-ol is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a bromophenyl group, a tetrazole ring, a sulfanyl linkage, and a pyrimidin-4-ol moiety. The presence of these functional groups suggests that the compound may exhibit interesting chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({[1-(4-bromophenyl)-1H-tetrazol-5-yl]methyl}sulfanyl)-6-methylpyrimidin-4-ol typically involves multiple steps, starting from commercially available precursors. One possible synthetic route is as follows:

    Formation of the Tetrazole Ring: The tetrazole ring can be synthesized by reacting 4-bromobenzyl chloride with sodium azide in the presence of a suitable solvent such as dimethylformamide (DMF) under reflux conditions.

    Attachment of the Tetrazole to the Pyrimidine Ring: The resulting 1-(4-bromophenyl)-1H-tetrazole can be reacted with 2-chloro-6-methylpyrimidin-4-ol in the presence of a base such as potassium carbonate (K2CO3) to form the desired product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

2-({[1-(4-bromophenyl)-1H-tetrazol-5-yl]methyl}sulfanyl)-6-methylpyrimidin-4-ol can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).

    Reduction: The bromophenyl group can be reduced to a phenyl group using reducing agents such as palladium on carbon (Pd/C) and hydrogen gas (H2).

    Substitution: The bromine atom on the phenyl ring can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: H2O2, m-CPBA, acetic acid, and water.

    Reduction: Pd/C, H2, ethanol.

    Substitution: Sodium methoxide (NaOMe), methanol, and heat.

Major Products

    Oxidation: Sulfoxide or sulfone derivatives.

    Reduction: Phenyl derivatives.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe for studying biological processes involving tetrazole and pyrimidine derivatives.

    Medicine: Potential therapeutic agent due to its unique structure and functional groups.

    Industry: As an intermediate in the production of pharmaceuticals, agrochemicals, and other fine chemicals.

Mechanism of Action

The mechanism of action of 2-({[1-(4-bromophenyl)-1H-tetrazol-5-yl]methyl}sulfanyl)-6-methylpyrimidin-4-ol is not well understood. it is likely to interact with specific molecular targets and pathways due to the presence of the tetrazole and pyrimidine moieties. These functional groups are known to bind to enzymes, receptors, and other biomolecules, potentially modulating their activity.

Comparison with Similar Compounds

Similar Compounds

    1-(4-bromophenyl)-1H-tetrazole: Shares the tetrazole and bromophenyl groups but lacks the pyrimidine moiety.

    2-chloro-6-methylpyrimidin-4-ol: Contains the pyrimidine moiety but lacks the tetrazole and bromophenyl groups.

Uniqueness

2-({[1-(4-bromophenyl)-1H-tetrazol-5-yl]methyl}sulfanyl)-6-methylpyrimidin-4-ol is unique due to the combination of the tetrazole, bromophenyl, and pyrimidine moieties in a single molecule. This unique structure may confer distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

IUPAC Name

2-[[1-(4-bromophenyl)tetrazol-5-yl]methylsulfanyl]-4-methyl-1H-pyrimidin-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11BrN6OS/c1-8-6-12(21)16-13(15-8)22-7-11-17-18-19-20(11)10-4-2-9(14)3-5-10/h2-6H,7H2,1H3,(H,15,16,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXRJDDVYDSCCRL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)NC(=N1)SCC2=NN=NN2C3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11BrN6OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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